molecular formula C22H30N4O B4259301 (1R,2R)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B4259301
M. Wt: 366.5 g/mol
InChI Key: HFDAITJLSUPVBD-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(2R,3R)-3-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which is often associated with interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3R)-3-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the pyrazolylmethyl and piperidinyl groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often catalyzed by transition metals such as rhodium (Rh) or palladium (Pd).

    Introduction of Functional Groups: The pyrazolylmethyl and piperidinyl groups can be introduced through nucleophilic substitution reactions or via cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3R)-3-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rel-(2R,3R)-3-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rel-(2R,3R)-3-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol
  • rel-(2R,3R)-3-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol hydrochloride

Uniqueness

The uniqueness of rel-(2R,3R)-3-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) lies in its specific spirocyclic structure and the presence of the pyrazolylmethyl and piperidinyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1R,2R)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c27-21-20(25-14-6-17(7-15-25)16-26-13-3-10-24-26)18-4-1-2-5-19(18)22(21)8-11-23-12-9-22/h1-5,10,13,17,20-21,23,27H,6-9,11-12,14-16H2/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDAITJLSUPVBD-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C3C(C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CC=N2)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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